2,3,4-Tribromobiphenyl
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Overview
Description
2,3,4-Tribromobiphenyl is an organic compound with the molecular formula C12H7Br3. It belongs to the class of polybrominated biphenyls, which are aromatic compounds containing multiple bromine atoms attached to biphenyl structures. These compounds are known for their use as flame retardants due to their high thermal stability and resistance to degradation .
Preparation Methods
The synthesis of 2,3,4-Tribromobiphenyl typically involves the bromination of biphenyl. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions on the biphenyl ring . Industrial production methods often involve similar bromination processes but on a larger scale, with careful control of reaction parameters to maximize yield and purity .
Chemical Reactions Analysis
2,3,4-Tribromobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Dehalogenation: This reaction involves the removal of bromine atoms, often using reducing agents such as sodium borohydride.
Common reagents used in these reactions include bromine, iron or aluminum chloride (for bromination), and sodium borohydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,4-Tribromobiphenyl has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects. It can bind to proteins and enzymes, altering their function and potentially causing toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . The molecular targets and pathways involved in these processes are still under investigation, but they are believed to include key enzymes and signaling pathways related to oxidative stress and inflammation .
Comparison with Similar Compounds
2,3,4-Tribromobiphenyl is similar to other polybrominated biphenyls and polybrominated diphenyl ethers, such as:
2,4,4’-Tribromodiphenyl ether: Another brominated flame retardant with similar properties but different bromination patterns.
2,4,6-Tribromophenol: A brominated phenol used in various industrial applications.
Compared to these compounds, this compound is unique in its specific bromination pattern, which influences its chemical behavior and applications. Its selective bromination at the 2, 3, and 4 positions provides distinct properties that make it suitable for specific research and industrial uses .
Properties
CAS No. |
51202-79-0 |
---|---|
Molecular Formula |
C12H7Br3 |
Molecular Weight |
390.90 g/mol |
IUPAC Name |
1,2,3-tribromo-4-phenylbenzene |
InChI |
InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
MKDZJIHLRSIZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br |
Origin of Product |
United States |
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